1-bromo-4-methoxybutan-2-one
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Overview
Description
1-Bromo-4-methoxybutan-2-one is an organic compound with the molecular formula C5H9BrO2. It is a brominated ketone that features a methoxy group attached to the butanone backbone. This compound is of interest in various fields of research due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4-methoxybutan-2-one can be synthesized through several methods. One common approach involves the bromination of 4-methoxybutan-2-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide. The reaction typically occurs under mild conditions, often at room temperature or slightly elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. The product is usually purified through distillation or recrystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-methoxybutan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted derivatives.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carboxylic acid under strong oxidizing conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in an aprotic solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Reduction: Sodium borohydride in methanol or ethanol, or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Major Products Formed:
Nucleophilic Substitution: Substituted ketones or ethers.
Reduction: 1-Bromo-4-methoxybutanol.
Oxidation: 1-Bromo-4-hydroxybutan-2-one or 1-bromo-4-oxobutanoic acid.
Scientific Research Applications
1-Bromo-4-methoxybutan-2-one is utilized in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: In studies involving enzyme inhibition and protein modification due to its reactive bromine atom.
Medicine: Potential use in the synthesis of biologically active compounds with therapeutic properties.
Industry: As a building block in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-bromo-4-methoxybutan-2-one involves its reactivity towards nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The carbonyl group in the butanone moiety can participate in various addition and reduction reactions, making the compound versatile in synthetic chemistry.
Comparison with Similar Compounds
1-Bromo-2-methoxybutane: Similar in structure but with the bromine and methoxy groups on different carbon atoms.
4-Methoxybutan-2-one: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
1-Bromo-4-methoxybutane: Similar structure but lacks the carbonyl group, affecting its reactivity and applications.
Uniqueness: 1-Bromo-4-methoxybutan-2-one is unique due to the presence of both a bromine atom and a carbonyl group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable intermediate in organic synthesis and research.
Properties
CAS No. |
83821-00-5 |
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Molecular Formula |
C5H9BrO2 |
Molecular Weight |
181.03 g/mol |
IUPAC Name |
1-bromo-4-methoxybutan-2-one |
InChI |
InChI=1S/C5H9BrO2/c1-8-3-2-5(7)4-6/h2-4H2,1H3 |
InChI Key |
HGICCAVOSWSQTO-UHFFFAOYSA-N |
Canonical SMILES |
COCCC(=O)CBr |
Purity |
95 |
Origin of Product |
United States |
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